

Application Note: Generation of a DAG1 Knockout Cell Line Using CRISPR/Cas9

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Compound of Interest

Compound Name: *DG1*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for creating and validating a Dystroglycan 1 (DAG1) gene knockout in a mammalian cell line using the CRISPR/Cas9 system.

Introduction

Dystroglycan (DG) is a crucial transmembrane protein encoded by the DAG1 gene.^[1] It acts as a molecular bridge, linking the extracellular matrix (ECM) to the cytoskeleton, which is essential for maintaining the structural integrity of the plasma membrane, particularly in muscle tissues.^{[1][2]} The DAG1 gene product is cleaved into two subunits: the extracellular α -dystroglycan, which binds to ECM proteins like laminin, and the transmembrane β -dystroglycan, which anchors to the cytoskeleton via dystrophin.^{[2][3]} Beyond its structural role, dystroglycan is also involved in cell adhesion-mediated signaling.^{[4][5]}

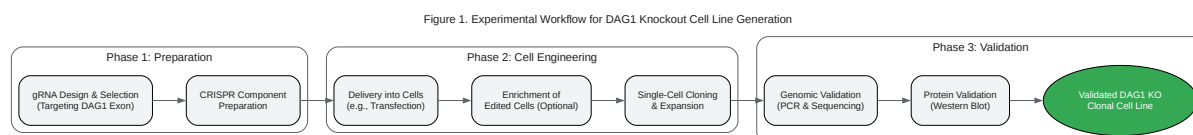
The disruption of DAG1 or its post-translational modifications is linked to a group of congenital muscular dystrophies known as dystroglycanopathies.^[2] Creating a DAG1 knockout (KO) cell line using CRISPR/Cas9 technology offers a powerful in vitro model system.^[6] These models are invaluable for studying the molecular functions of DAG1, investigating disease mechanisms, identifying key players in related signaling pathways, and for screening potential therapeutic compounds.^{[6][7]}

The CRISPR/Cas9 system is a highly efficient and precise gene-editing tool that allows for the targeted inactivation of genes. It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a

specific genomic locus, where it creates a double-strand break (DSB).[8] The cell's natural, error-prone repair mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels) at the break site, leading to frameshift mutations and a functional gene knockout.[8][9]

Experimental Workflow

The overall workflow for generating a DAG1 knockout cell line involves several key stages: designing and preparing the gRNA, delivering the CRISPR components into the target cells, isolating and expanding single-cell clones, and finally, validating the knockout at both the genomic and protein levels.[10][11]



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Figure 1. Workflow for DAG1 knockout cell line generation.

Detailed Protocols

Protocol 1: gRNA Design and Selection for DAG1

The design of an effective and specific single guide RNA (sgRNA) is critical for successful gene knockout.[8] For a functional knockout, it is recommended to target an early exon in the coding sequence of DAG1 to maximize the probability of generating a frameshift mutation that leads to a premature stop codon.[9][12]

- **Obtain Target Sequence:** Retrieve the genomic or cDNA sequence for the human DAG1 gene from a database such as NCBI or Ensembl.
- **Select Target Exon:** Choose an early exon (e.g., exon 2) to target.[12]

- Use Design Tools: Input the sequence into a public gRNA design tool (e.g., Synthego CRISPR Design Tool, CHOPCHOP).^{[6][9][12]} These tools help identify potential 20-nucleotide gRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for *Streptococcus pyogenes* Cas9.^[11]
- Prioritize gRNAs: Select 2-3 gRNAs based on high on-target activity scores and low predicted off-target effects.^{[9][13]} A guanine-cytosine (GC) content between 40-60% is ideal for stabilizing the DNA-sgRNA complex.^[8]

Table 1: Example gRNA Target Sequences for Human DAG1 (Exon 2)

gRNA ID	Target Sequence (5' - 3')	PAM	On-Target Score (Example)	Off-Target Score (Example)
DAG1-gRNA-1	GACCAAGAG GCCGTCATCA ACG	TGG	92	85
DAG1-gRNA-2	TTCATCGTGGA GCGCTACATGG	AGG	88	91
DAG1-gRNA-3	AGATCGTCAAC GGCTACGTGG A	CGG	85	89

Note: These are example sequences. Always perform a new design for your specific experiment.

Protocol 2: CRISPR Component Preparation

CRISPR components can be delivered as plasmid DNA encoding Cas9 and the gRNA, as in vitro transcribed RNA, or as a pre-complexed Ribonucleoprotein (RNP).^[11] The RNP method (Cas9 protein + synthetic gRNA) is often preferred as it leads to transient activity, reducing off-target effects.

- Plasmid-Based System:

- Synthesize DNA oligonucleotides corresponding to the selected gRNA sequences.
- Anneal the oligos and clone them into a suitable gRNA expression vector (e.g., pX458, which also expresses Cas9 and a fluorescent marker).[12]
- Purify the final plasmid construct to be endotoxin-free.[14]
- RNP-Based System:
 - Obtain high-purity, recombinant Cas9 nuclease.
 - Order synthetic sgRNA corresponding to the target sequences.
 - Form the RNP complex by incubating the Cas9 protein and sgRNA together according to the manufacturer's instructions, typically at room temperature for 10-20 minutes just before delivery.

Protocol 3: Delivery into Target Cells

The choice of delivery method depends on the cell type being used.[11]

- Cell Preparation: One day before delivery, seed cells (e.g., HEK293T, U2OS) in a 6-well plate so they reach 80-90% confluency on the day of transfection.[14]
- Lipid-Mediated Transfection (for Plasmids):
 - Dilute ~2.5 µg of the Cas9/gRNA plasmid in a serum-free medium (e.g., Opti-MEM).[14]
 - In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
 - Combine the diluted DNA and transfection reagent, incubate for 5-20 minutes to allow complex formation, and add the mixture dropwise to the cells.[14]
- Electroporation (for RNPs):
 - Harvest and wash the cells, then resuspend them in a compatible electroporation buffer at the desired concentration.

- Add the pre-formed RNP complex to the cell suspension.
- Transfer the mixture to an electroporation cuvette and apply the electric pulse using an electroporation device with an optimized program for your cell type.
- Immediately transfer the cells to a pre-warmed culture plate with fresh medium.

Protocol 4: Single-Cell Cloning and Expansion

To establish a pure knockout cell line, it is necessary to isolate and expand single cells.

- Enrichment (Optional): If using a plasmid with a fluorescent marker (like GFP from pX458), you can enrich the transfected population 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS).[\[10\]](#)[\[11\]](#)
- Single-Cell Seeding:
 - Prepare a single-cell suspension of the transfected cell pool.
 - Perform serial dilutions to a final concentration of approximately 10 cells/mL.
 - Dispense 100 μ L of the cell suspension into each well of a 96-well plate (~1 cell/well).
- Colony Expansion:
 - Incubate the plates and monitor for colony formation over 1-3 weeks.
 - When colonies are visible, transfer individual clones to larger wells (e.g., 24-well, then 6-well plates) for expansion.
 - Create duplicate plates: one for continued expansion and cryopreservation, and one for genomic DNA extraction.[\[14\]](#)

Protocol 5: Validation of DAG1 Knockout

Validation is a two-step process to confirm the genetic modification and the absence of protein expression.[\[7\]](#)

- Genomic Validation (PCR and Sanger Sequencing):

- Genomic DNA Extraction: Extract genomic DNA from each expanded clone.
- PCR Amplification: Design PCR primers to amplify a ~400-800 bp region of the DAG1 gene flanking the gRNA target site.
- Detect Indels: Run the PCR products on an agarose gel. While this may not resolve small indels, it confirms successful amplification.[\[15\]](#)
- Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the resulting chromatograms using software that can deconvolve mixed traces (e.g., TIDE, ICE). A successful knockout clone will show a frameshift indel (an insertion or deletion not divisible by three).[\[8\]](#)[\[15\]](#)
- Protein Validation (Western Blot):
 - Protein Lysate Preparation: Prepare whole-cell lysates from the wild-type (WT) control and the clones that were confirmed to have frameshift mutations by sequencing.
 - Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
 - SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
 - Immunoblotting: Probe the membrane with a validated primary antibody specific for DAG1 (β-dystroglycan is often used for detection). Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).
 - Detection: A true knockout clone will show a complete absence of the DAG1 protein band compared to the WT control.[\[7\]](#)

Data Presentation and Interpretation

Quantitative and qualitative results from the validation steps should be clearly summarized.

Table 2: Example Summary of DAG1 Knockout Clone Validation

Clone ID	Sanger Sequencing Result	Mutation Details	Protein Expression (Western Blot)
WT	Wild-Type Sequence	N/A	Present
Clone A3	Heterozygous	Allele 1: -4 bp (frameshift) Allele 2: WT	Reduced
Clone B7	Homozygous/Biallelic	Allele 1: +1 bp (frameshift) Allele 2: -7 bp (frameshift)	Absent
Clone C2	In-frame Deletion	Allele 1: -3 bp (in-frame) Allele 2: WT	Present (Slightly smaller size)

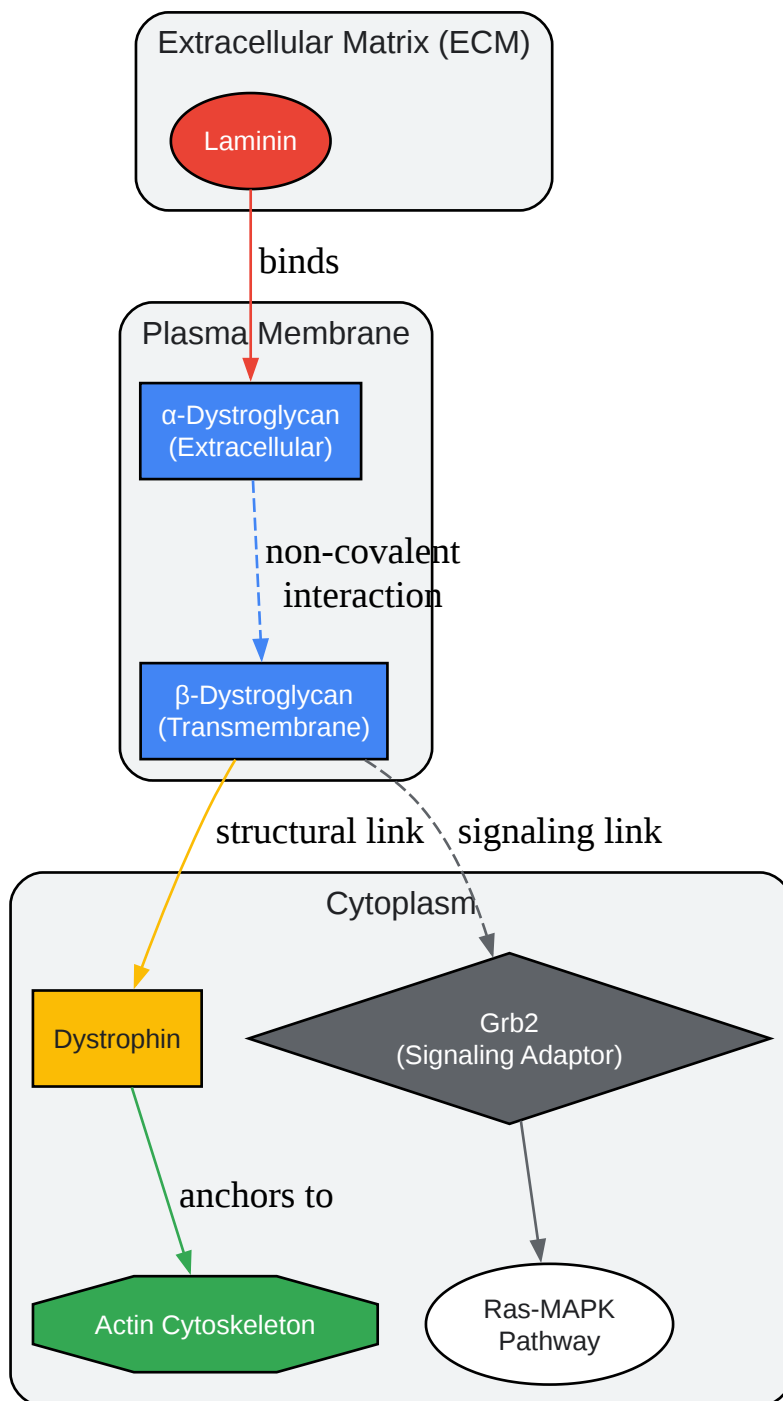
| Clone D5 | No Edit | Wild-Type Sequence | Present |

Interpretation: Clone B7 is a successfully generated DAG1 knockout cell line, confirmed by biallelic frameshift mutations and the complete absence of DAG1 protein.

DAG1 Signaling Pathway Context

DAG1 is a central component of the Dystrophin-Glycoprotein Complex (DGC), which stabilizes the cell membrane and transduces signals from the ECM to the cell interior.^[1] The complex links extracellular laminin to the intracellular actin cytoskeleton. There is also evidence that the cytoplasmic domain of β -dystroglycan interacts with signaling adaptors like Grb2, implicating it in the Ras-MAPK pathway.^[4]

Figure 2. Simplified DAG1 Signaling and Structural Context

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